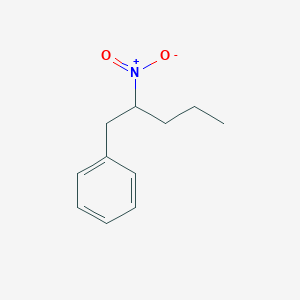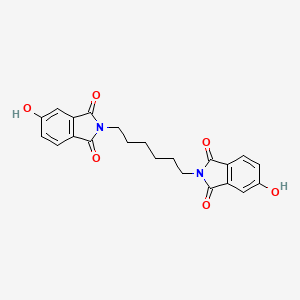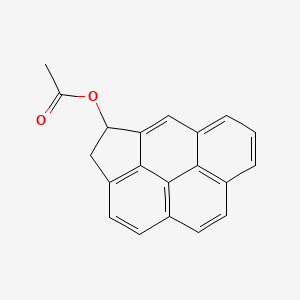![molecular formula C15H13N3O2 B14329014 4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid CAS No. 110325-32-1](/img/structure/B14329014.png)
4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid is a compound that features an indazole moiety linked to a benzoic acid structure Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid typically involves the condensation of 1H-indazole with 4-chloromethylbenzoic acid. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce nitro, sulfonyl, or other functional groups onto the aromatic ring.
Scientific Research Applications
4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(1H-Indazol-1-yl)amino]methyl}benzoic acid
- 4-{[(1H-Imidazol-1-yl)methyl]benzoic acid}
- 4-{[(1H-Benzimidazol-1-yl)methyl]benzoic acid}
Uniqueness
4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid is unique due to the specific positioning of the indazole moiety, which can influence its binding affinity and selectivity for biological targets. This structural feature can result in distinct biological activities compared to similar compounds, making it a valuable molecule for drug discovery and development .
Properties
CAS No. |
110325-32-1 |
|---|---|
Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
4-[(1H-indazol-5-ylamino)methyl]benzoic acid |
InChI |
InChI=1S/C15H13N3O2/c19-15(20)11-3-1-10(2-4-11)8-16-13-5-6-14-12(7-13)9-17-18-14/h1-7,9,16H,8H2,(H,17,18)(H,19,20) |
InChI Key |
XJJOSNVHEPLEOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC3=C(C=C2)NN=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


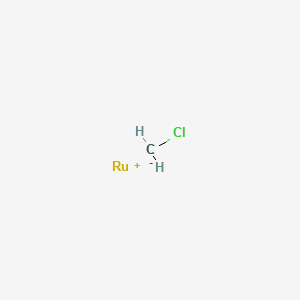
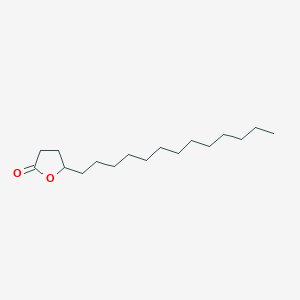
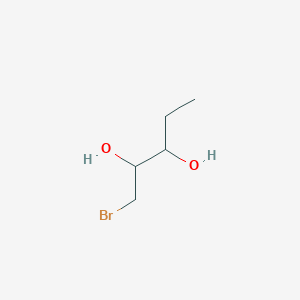



![7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one](/img/structure/B14328970.png)

![1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14328986.png)
![Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-](/img/structure/B14328987.png)

